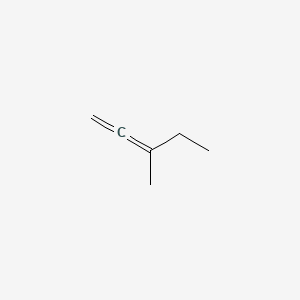

3-Methylpenta-1,2-diene

説明

Significance of 3-Methylpenta-1,2-diene as a Model System in Allene (B1206475) Chemistry

Within the broad class of allenes, this compound (C6H10) serves as a particularly important model system for several reasons. ontosight.ai Its structure, featuring a methyl group on the central carbon of the allene moiety, introduces specific stereochemical and electronic properties that are instrumental for detailed mechanistic investigations. ontosight.ai This substitution pattern allows for the study of steric and electronic effects on the reactivity and selectivity of allene transformations.

The presence of the methyl group in this compound influences the regioselectivity of various reactions. For example, in nucleophilic additions, the initial attack often occurs at the central sp-hybridized carbon atom, which is rendered more electrophilic by the influence of adjacent groups. shu.bg The study of such reactions with this compound and its derivatives provides valuable data on the directing effects of substituents in allene chemistry.

Furthermore, this compound has been employed in the development of new synthetic methods. For instance, its perfluorinated analogue, perfluoro(this compound), has been synthesized and its reactions with nucleophiles have been investigated, providing insights into the chemistry of fluorinated allenes. rsc.org Additionally, the rearrangement of unactivated allenes to 1,3-dienes, a redox-neutral and atom-efficient process, has been studied using systems related to this compound, highlighting its utility in exploring novel catalytic transformations. sorbonne-universite.fr

The spectroscopic and thermochemical properties of this compound are also well-characterized, providing a solid foundation for its use as a benchmark compound in computational and experimental studies. nist.govnih.gov

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C6H10 |

| Molecular Weight | 82.1436 g/mol |

| CAS Registry Number | 7417-48-3 |

| IUPAC Name | This compound |

Source: NIST Chemistry WebBook nist.gov

Scope and Research Objectives for this compound Investigations

Investigations involving this compound are primarily focused on elucidating fundamental principles of allene reactivity and leveraging this understanding for the development of novel synthetic methodologies. Key research objectives include:

Mechanistic Elucidation: A primary goal is to understand the detailed mechanisms of reactions involving this compound. This includes studying the kinetics, thermodynamics, and stereochemical outcomes of reactions such as cycloadditions, nucleophilic and electrophilic additions, and transition-metal-catalyzed transformations. researchgate.netontosight.ai Computational studies, such as those employing Molecular Electron Density Theory (MEDT), are often used in conjunction with experimental work to analyze reaction mechanisms and selectivities. researchgate.net

Development of New Synthetic Methods: Researchers aim to utilize this compound and its derivatives as platforms for developing new synthetic strategies. This includes exploring its utility in catalytic cycles, such as palladium-catalyzed rearrangements and couplings, to access valuable molecular scaffolds. psu.edusorbonne-universite.fr The synthesis of functionalized derivatives, such as phosphorylated and halogenated analogues, expands the synthetic utility of this allene system. shu.bgrsc.orgmdpi.com

Probing Structure-Reactivity Relationships: By systematically modifying the structure of this compound, for example, by introducing different substituents, researchers can probe the influence of steric and electronic factors on reactivity and selectivity. This provides a deeper understanding of the fundamental principles governing allene chemistry.

Spectroscopic and Thermochemical Benchmarking: The well-defined structure of this compound makes it a suitable candidate for high-level spectroscopic and thermochemical measurements. nist.govnih.gov These data serve as valuable benchmarks for validating and refining computational models used to predict the properties and reactivity of more complex allene systems.

Structure

3D Structure

特性

CAS番号 |

7417-48-3 |

|---|---|

分子式 |

C6H10 |

分子量 |

82.14 g/mol |

InChI |

InChI=1S/C6H10/c1-4-6(3)5-2/h1,5H2,2-3H3 |

InChIキー |

INFFCVIZNSUFGK-UHFFFAOYSA-N |

正規SMILES |

CCC(=C=C)C |

製品の起源 |

United States |

Historical Evolution of Allenic Compound Research Pertinent to 3 Methylpenta 1,2 Diene

Early Discoveries and Structural Postulations for Allenes

The journey into allene (B1206475) chemistry began in the late 19th century. In 1875, Jacobus Henricus van 't Hoff was the first to predict the correct, non-planar structure of allenes. scripps.educaltech.edu This was a significant theoretical leap, suggesting a unique three-dimensional arrangement of atoms that would later be confirmed. The first synthesis of an allene, specifically penta-2,3-dienedioic acid (formerly known as glutinic acid), was reported in 1887 by Burton and Pechmann. scripps.educaltech.eduwikipedia.org However, at the time, the precise structure of this compound was not definitively established and it took nearly seven decades for its correct identification in 1954. scripps.educaltech.eduwikipedia.org For many years, allenes were considered synthetically challenging and of little practical use. wikipedia.orgnih.gov

The early 20th century saw gradual progress. The first naturally occurring allene, pyrethrolone, was isolated and characterized in 1924 by Staudinger and Ruzicka. scripps.educaltech.edu This discovery hinted at the presence of the allene moiety in nature, sparking further interest. A comprehensive review of allenes was published by Bouis in 1928, consolidating the knowledge of the time. scripps.edu

Milestones in the Synthesis and Isolation of Allene Systems

The mid-20th century marked a turning point for allene chemistry, with the development of new synthetic methods that made these compounds more accessible for study. A significant milestone was the first synthesis of a chiral allene by Maitland and Mills in 1935, experimentally confirming van 't Hoff's prediction of axial chirality in appropriately substituted allenes. scripps.educaltech.edu

The 1950s witnessed a surge in research, transforming allenes from curiosities into valuable synthetic intermediates. wikipedia.org Key laboratory methods for allene synthesis that were developed over time include:

The Doering–LaFlamme allene synthesis: This method utilizes the Skattebøl rearrangement of geminal dihalocyclopropanes with organolithium compounds or certain metals. wikipedia.org

The Crabbé–Ma allene synthesis: This involves the reaction of specific terminal alkynes with formaldehyde (B43269) and copper(I) bromide in the presence of a base. wikipedia.org

Nucleophilic substitution of propargylic halides: The use of organocuprates to displace a halide from a propargylic position via an SN2′ mechanism became a valuable route to allenes. wikipedia.org

Sigmatropic rearrangements: Modern organic synthesis often employs sigmatropic rearrangements of propargylic substrates, such as the Johnson–Claisen and Ireland–Claisen rearrangements, to produce allenes. wikipedia.org

Palladium-catalyzed cross-coupling reactions: More recently, palladium-catalyzed reactions have emerged as powerful tools for the synthesis of highly substituted allenes. researchgate.netrug.nl

These and other methods have greatly expanded the synthetic chemist's toolbox, allowing for the preparation of a wide variety of allene structures, including trisubstituted allenes like 3-Methylpenta-1,2-diene.

Evolution of Research Interest in Substituted Allenes and Axial Chirality

The unique structural feature of allenes, with their perpendicular π-bonds, leads to a fascinating form of stereoisomerism known as axial chirality when the substituents on the terminal carbons are different. wikipedia.orgmasterorganicchemistry.com Van 't Hoff's prediction in 1875 that an allene with two different substituents on each of the two terminal carbon atoms would be chiral was a profound insight. caltech.eduwikipedia.org This was experimentally validated in 1935 with the synthesis of the first chiral allene. caltech.edu

Initially, the study of axial chirality in allenes was a niche area of interest. However, as synthetic methods improved and the importance of stereochemistry in fields like pharmaceuticals and materials science became more apparent, research into chiral allenes intensified. The discovery of naturally occurring chiral allenes, such as mycomycin (B1230871) in 1952, further fueled this interest. msu.edu

The development of advanced analytical techniques, such as gas chromatography (GC), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy, has been crucial for the separation and characterization of enantiomers of chiral allenes, supplanting older methods based on optical rotation. caltech.edu

Modern research continues to explore the synthesis and application of substituted allenes, with a significant focus on developing enantioselective catalytic methods to control the axial chirality. acs.org The reactivity of substituted allenes has been extensively explored, with their ability to participate in various cycloaddition and transition-metal-catalyzed reactions making them versatile building blocks in organic synthesis. wikipedia.org The growing interest in allenes is reflected in the increasing number of publications on the topic, highlighting their transition from chemical novelties to indispensable components in modern chemistry. wikipedia.orgnih.gov

Synthetic Methodologies and Strategic Approaches for 3 Methylpenta 1,2 Diene and Its Derivatives

Classical Synthetic Routes to Allene (B1206475) Systems

Traditional methods for constructing the allene framework have been foundational in organic synthesis. These routes often involve the transformation of readily available starting materials through well-established reaction pathways.

Homologation Reactions of Propargylic Alcohols

A notable classical approach to synthesizing allenes is through the homologation of terminal alkynes, often involving propargylic alcohols. The Crabbé–Ma allene synthesis is a key example, where terminal alkynes react with formaldehyde (B43269) and a secondary amine in the presence of a copper(I) bromide catalyst. wikipedia.orgorganic-chemistry.org This method allows for the one-carbon extension of the alkyne to form the allene structure. Modifications of this reaction, such as using paraformaldehyde and diisopropylamine, have been developed to improve yields and substrate scope. organic-chemistry.orgresearchgate.net Microwave-assisted protocols have also been shown to significantly accelerate this transformation. researchgate.net

For instance, enantiomerically enriched 2,3-allenols can be prepared through the copper(I) bromide-mediated homologation of optically active terminal propargylic alcohols with paraformaldehyde, in the presence of diisopropylamine. organic-chemistry.org

Reactions Involving Propargyl Halides with Organometallic Reagents

The reaction of propargyl halides with organometallic reagents, particularly organocuprates, represents a powerful and widely used method for allene synthesis. thieme.comacs.org This reaction typically proceeds via an S_N2' mechanism, where the nucleophilic organometallic reagent attacks the γ-carbon of the propargyl system, leading to the displacement of the halide and formation of the allene. thieme.com Dialkylcuprates are commonly employed for this transformation. acs.org

This approach is highly versatile, allowing for the introduction of a variety of alkyl and aryl groups onto the allene backbone. The regioselectivity of the reaction is a key feature, favoring the formation of the allene over the isomeric alkyne.

| Propargyl Halide | Organometallic Reagent | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Propargyl Bromide | Grignard Reagent (e.g., Alkyl-MgBr) | Ni(acac)₂ / Ph₃P, THF, rt | Terminal Allenes | Good | organic-chemistry.org |

| Propargyl Chlorides | Dialkylcuprates | - | Substituted Allenes | - | acs.org |

| Propargylic Phosphates | Alkylboron Compounds | Copper Catalyst | Multisubstituted Allenes | - | organic-chemistry.org |

Dehydrohalogenation Pathways for Allene Formation

Dehydrohalogenation, an elimination reaction that removes a hydrogen halide from a substrate, is a fundamental method for forming unsaturated bonds, including those in allenes. wikipedia.org This pathway can be applied to suitably substituted dihalides or vinyl halides to generate the cumulated double bond system of an allene. wikipedia.org The reaction is typically promoted by a strong base, which abstracts a proton, leading to the elimination of a halide ion and the formation of the double bond. wikipedia.orglibretexts.org For example, the dehydrohalogenation of certain geminal or vicinal dihalides can yield alkynes, but under specific conditions, allenes can be formed as intermediates or main products. jove.com

The choice of substrate and reaction conditions is crucial to direct the elimination towards allene formation rather than other isomeric products. For instance, the dehydrohalogenation of 1,2-dichloropropane, formed from the chlorination of 1-propene, can lead to propyne. jove.com However, careful selection of precursors is necessary to favor allene synthesis.

Modern Advancements in the Stereoselective Synthesis of Allenes

Contemporary research has focused on developing more efficient and selective methods for allene synthesis, with a particular emphasis on controlling stereochemistry. acs.orgnih.govrsc.org These modern advancements often rely on transition metal catalysis to achieve high levels of selectivity and functional group tolerance.

Metal-Catalyzed Syntheses of Allenes

Transition metal catalysis has revolutionized the synthesis of allenes, offering pathways that are often more efficient and selective than classical methods. thieme-connect.de A variety of metals, including palladium, rhodium, gold, and copper, have been employed to catalyze a wide range of transformations leading to allenes. thieme-connect.denih.gov These reactions can involve diverse mechanisms, such as cross-coupling, cyclization, and rearrangement reactions. thieme-connect.de Metal catalysts can activate substrates in unique ways, enabling reactions that are otherwise difficult to achieve. thieme-connect.de

| Metal Catalyst | Reaction Type | Starting Materials | Key Features | Reference |

|---|---|---|---|---|

| Palladium | Cross-Coupling, Hydrogen Transfer | Propargyl derivatives, Vinyl halides | High efficiency, broad scope | nih.govorganic-chemistry.orgacs.org |

| Copper | Coupling, Homologation | Propargyl derivatives, Alkynes | Stereospecificity, functional group tolerance | rsc.orgorganic-chemistry.orgorganic-chemistry.org |

| Gold | Cross-Coupling, Cyclization | Enamines, Terminal alkynes | Unique reactivity, mild conditions | nih.gov |

| Rhodium | Cycloisomerization, Cyclocarbonylation | Allenynes, Ene-allenes | Access to complex cyclic structures | |

| Nickel | Cross-Coupling | Propargyl halides, Organozinc reagents | Regioselectivity | organic-chemistry.orgnih.gov |

Palladium catalysis stands out as a particularly powerful tool for the synthesis of allenes. thieme-connect.com Palladium-catalyzed reactions often exhibit high efficiency, broad substrate scope, and excellent functional group compatibility. Various palladium-catalyzed methods have been developed, including cross-coupling reactions and hydrogen-transfer processes. organic-chemistry.orgacs.org

One notable strategy involves the cross-coupling of propargyl acetates with organoaluminum reagents. organic-chemistry.org This method, utilizing a Pd(PPh₃)₂Cl₂ catalyst, can produce tri- and tetrasubstituted allenes in high yields and with excellent regioselectivity. organic-chemistry.org The reaction conditions are typically mild, and a wide range of substituents are tolerated. organic-chemistry.org

Another innovative approach is the palladium-catalyzed cross-coupling of 2,2-diarylvinyl bromides with diazo compounds, which proceeds via a β-hydrogen elimination from an sp²-carbon. nih.govbohrium.com This strategy provides a novel pathway for the synthesis of tetrasubstituted allenes. nih.gov

Furthermore, palladium catalysts can facilitate hydrogen-transfer reactions of propargylic amines to form allenes. acs.org In this process, the propargylic amine acts as an allenyl anion equivalent, which can be introduced into various electrophiles and subsequently transformed into the corresponding allene under palladium catalysis. acs.org

Recent developments have also explored photoexcited palladium catalysis for the synthesis of chiral allenes from alkynes through a sequence of isomerization and deracemization, achieving high yields and enantioselectivities. acs.org

Copper-Catalyzed Methodologies

Copper-catalyzed reactions represent a significant avenue for the synthesis of allenes, including derivatives of 3-methylpenta-1,2-diene. These methods are valued for their efficiency and the ability to form densely functionalized molecules. A common strategy involves the element-cupration of allenes to generate allyl copper intermediates, which can then be coupled with various electrophiles. researchgate.net

One notable application is the copper-catalyzed three-component reaction of cyclobutanone (B123998) oxime esters and 1,3-enynes in the presence of reagents like trimethylsilyl (B98337) cyanide (TMSCN) or trifluoromethyltrimethylsilane (TMSCF3). This approach provides access to 1,7-double-functionalized allenes. acs.org The resulting allenyl nitrile products are versatile intermediates that can be converted into other valuable compounds such as allenoic acid derivatives and stereodefined tetrasubstituted alkenes. acs.org

Mechanistic studies suggest that these transformations can proceed through radical-based pathways. For instance, the copper-catalyzed cyanation of non-activated propargylic C-H bonds is believed to be the first example of a radical-based, non-activated propargylic C-H functionalization for allene synthesis. rsc.org This redox-neutral process allows for the preparation of di- or tri-substituted allenenitriles with excellent chemo- and regio-selectivity. rsc.org

Furthermore, copper catalysis is effective in the functionalization of enynes. For example, the copper-catalyzed 1,4-boroprotonation of 2-trifluoromethyl-1,3-enynes yields aryl and alkyl-substituted allenes in good to excellent yields. rsc.org

Table 1: Examples of Copper-Catalyzed Allene Synthesis

| Reaction Type | Starting Materials | Catalyst/Reagents | Product Type | Ref. |

| Three-Component Reaction | Cyclobutanone oxime esters, 1,3-enynes | Copper catalyst, TMSCN/TMSCF3 | 1,7-double-functionalized allenes | acs.org |

| Propargylic C-H Cyanation | 5-alkynyl fluorosulfonamides | Cu(CH3CN)4PF6, Ligand | Di- or tri-substituted allenenitriles | rsc.org |

| 1,4-Boroprotonation | 2-trifluoromethyl-1,3-enynes | CuBr, Bisoxazoline ligand | Aryl and alkyl-substituted allenes | rsc.org |

Ruthenium-Catalyzed Olefination and Isomerization

Ruthenium catalysts are powerful tools for the synthesis of allenes, primarily through olefination and isomerization reactions. These methods offer pathways to complex molecular architectures from readily available starting materials.

Ruthenium(II) complexes, for instance, can catalyze the hydroarylation of arylamides with variously substituted allenes to produce pharmaceutically relevant isoquinolinones. rsc.org The mechanism of such reactions often involves a C-H activation step to form a ruthenacycle, followed by migratory insertion of the allene. rsc.org

Isomerization reactions catalyzed by ruthenium are also a key strategy. For example, ruthenium catalysts can promote the isomerization of skipped dienes into conjugated dienes, which can then act as pronucleophiles in enantioselective carbonyl addition reactions. nih.gov This dual catalytic process merges alkene redox-isomerization with carbonyl addition. nih.gov Similarly, ruthenium catalysts are effective for alkyne-to-allene isomerization, which can be followed by reductive coupling with carbonyls. nih.gov

Furthermore, ruthenium-catalyzed cycloisomerization of 1,6-enynes initiated by C-H activation provides another route to cyclic allene derivatives. acs.org The versatility of ruthenium catalysts is also demonstrated in their ability to perform chain-walking reactions on terminal alkenes, which can be a step in a multi-step synthesis of substituted allenes. nih.gov

Table 2: Ruthenium-Catalyzed Reactions for Allene Synthesis

| Reaction Type | Starting Materials | Catalyst System | Product Type | Ref. |

| Hydroarylation | Arylamides, Allenes | Ru(II) complex | Isoquinolinones | rsc.org |

| Isomerization-Carbonyl Addition | Skipped dienes, Alcohols | RuH2(CO)(PPh3)3, JOSIPHOS ligand | Homoallylic alcohols | nih.gov |

| Alkyne-to-Allene Isomerization | 1-Aryl-1-propynes, Alcohols | RuH2(CO)(PPh3)3, JOSIPHOS ligand | Allenic compounds | nih.gov |

| Cycloisomerization | 1,6-Enynes | Ruthenium catalyst | Cyclic allene derivatives | acs.org |

Nickel-Hydride Catalysis in Allene Synthesis

Nickel-catalyzed reactions, particularly those involving nickel-hydride intermediates, have emerged as a valuable method for the synthesis of allenes and their derivatives. These approaches are often cost-effective and offer distinct mechanistic pathways compared to other transition metals.

A significant application of nickel catalysis is in the hydrosilylation of allenes. Nickel(II) catalysts can achieve regio- and stereoselective 2,3-hydrosilylation of 1,1-disubstituted allenes to produce linear allylsilanes. rsc.org The selectivity of this process can be controlled by the choice of ligand, with subtle modifications in the ligand structure having a significant impact. rsc.org The proposed mechanism involves the formation of a nickel-hydride intermediate via transmetalation, followed by migratory insertion of the allene. rsc.org

Nickel catalysts are also employed in reductive cross-coupling reactions. For example, the nickel-catalyzed reductive cross-coupling between propargyl carbonates and organoiodides provides a route to tri- or tetrasubstituted allenes without the need for pre-generated organometallic reagents. acs.org Another innovative approach is the nickel-catalyzed photoredox strategy for the reduction of propargyl carbonates to allenes, which proceeds without the intermediacy of metal hydride species, instead utilizing a sequence of electron and proton transfers. rsc.org

Furthermore, nickel-catalyzed asymmetric reductive aryl-allenylation of aryl-iodide-tethered unactivated alkenes can furnish chiral benzene-fused cyclic compounds bearing a quaternary allenyl-substituted stereocenter with high enantioselectivity. acs.org

Table 3: Nickel-Catalyzed Methodologies for Allene Synthesis

| Reaction Type | Starting Materials | Catalyst/Reagents | Product Type | Ref. |

| 2,3-Hydrosilylation | 1,1-Disubstituted allenes, Silane | Ni(OAc)2·4H2O, Ligand | Linear allylsilanes | rsc.org |

| Reductive Cross-Coupling | Propargyl carbonates, Organoiodides | Nickel catalyst | Tri- or tetrasubstituted allenes | acs.org |

| Photoredox Reduction | Propargyl carbonates | Nickel catalyst, Amine | Allenes | rsc.org |

| Asymmetric Reductive Aryl-allenylation | Aryl-iodide-tethered unactivated alkenes, Propargyl carbonates | Nickel catalyst | Chiral cyclic allenes | acs.org |

Metal-Free Synthetic Approaches for Allene Scaffolds

While metal-catalyzed reactions are prevalent in allene synthesis, metal-free approaches offer significant advantages, particularly in the context of medicinal chemistry where metal contamination in the final product is a concern. medwinpublishers.com These methods often proceed under milder conditions and can be more environmentally benign. medwinpublishers.com

A notable metal-free method is the one-pot synthesis of substituted allenes from enones. This process involves the in situ generation of α,β-unsaturated tosylhydrazones, which then undergo base-induced transformations to form allenes. organic-chemistry.orgacs.org Tertiary amines, such as triethylamine (B128534) (NEt3), have been found to be effective promoters for this transformation. organic-chemistry.orgacs.org This protocol is compatible with a variety of sensitive functional groups, including hydroxyls, silyl (B83357) groups, and azides. organic-chemistry.org The proposed mechanism involves a reductive rearrangement and double bond migration. organic-chemistry.org

The development of such metal-free methods broadens the scope of allene synthesis, providing a sustainable alternative to traditional metal-based reagents. organic-chemistry.org

Sigmatropic Rearrangements in Allene Formation

Sigmatropic rearrangements are a powerful class of pericyclic reactions that can be utilized for the synthesis of allenes. libretexts.org These reactions involve the migration of a σ-bond across a π-system and are characterized by a high degree of stereospecificity. libretexts.org Both nih.govnih.gov- and nih.govacs.org-sigmatropic rearrangements of appropriate propargyl substrates are effective methods for generating functionalized allenes. benthamdirect.comingentaconnect.com

These rearrangements can produce allenes with adjacent functional groups, such as allenyl isothiocyanates, isocyanates, and azides. benthamdirect.comingentaconnect.com However, the high reactivity of these functionalized allenes can lead to subsequent intermolecular or intramolecular reactions. benthamdirect.comingentaconnect.com Therefore, these synthetic methods are sometimes combined with techniques like flash vacuum pyrolysis or in situ trapping to isolate the desired allene products. benthamdirect.comingentaconnect.com The inherent reactivity of these allenes can also be harnessed for the synthesis of heterocyclic compounds. benthamdirect.comingentaconnect.com

Johnson–Claisen and Ireland–Claisen Rearrangements

The Johnson–Claisen and Ireland–Claisen rearrangements are specific types of nih.govnih.gov-sigmatropic rearrangements that are particularly useful for the synthesis of allene-containing molecules.

The Johnson–Claisen rearrangement involves the reaction of a propargylic alcohol with an orthoester, typically in the presence of a weak acid catalyst and heat, to yield a γ,δ-unsaturated ester. jk-sci.comwikipedia.org The reaction proceeds through an unstable ketene (B1206846) acetal (B89532) intermediate which then undergoes the nih.govnih.gov-sigmatropic shift. jk-sci.com This method is a robust protocol for preparing allene building blocks. orgsyn.org

The Ireland–Claisen rearrangement utilizes an allyl ester, which is first converted to its silyl ketene acetal by treatment with a strong base and a trialkylsilyl halide. nrochemistry.comjk-sci.com This intermediate then undergoes a nih.govnih.gov-sigmatropic rearrangement at relatively low temperatures to produce a γ,δ-unsaturated carboxylic acid after hydrolysis. chem-station.comorganic-chemistry.org A key advantage of the Ireland-Claisen rearrangement is the ability to control the geometry of the enolate intermediate through the choice of solvent, which in turn influences the stereochemical outcome of the reaction. nrochemistry.com

Table 4: Comparison of Johnson-Claisen and Ireland-Claisen Rearrangements

| Feature | Johnson–Claisen Rearrangement | Ireland–Claisen Rearrangement |

| Starting Material | Propargylic alcohol | Allyl ester |

| Reagents | Trialkyl orthoacetate, catalytic acid | Strong base (e.g., LDA), trialkylsilyl halide |

| Intermediate | Ketene acetal | Silyl ketene acetal |

| Product | γ,δ-unsaturated ester | γ,δ-unsaturated carboxylic acid |

| Conditions | Typically requires heat | Can proceed at lower temperatures |

| Stereocontrol | Less direct control over stereochemistry | Enolate geometry can be controlled |

Wittig Rearrangements for Allenols

The nih.govacs.org-Wittig rearrangement is a powerful tool for the synthesis of α-allenols from propargylic ethers. nih.gov This nih.govacs.org-sigmatropic reaction proceeds through a five-membered cyclic transition state and involves the deprotonation of the propargylic ether followed by rearrangement at low temperatures. organic-chemistry.org

The asymmetric version of the Wittig rearrangement has been applied to the synthesis of chiral α-allenols. One approach involves using a remote chiral sulfoxide (B87167) in the starting propargylic ether, which acts as a chiral inductor to control the stereochemistry of the newly formed hydroxyl-bearing carbon. nih.gov This methodology has been used to synthesize a family of substituted asymmetric α-allenols with good diastereoselectivities. nih.gov

It is important to note that the nih.govacs.org-Wittig rearrangement can sometimes compete with the organic-chemistry.orgacs.org-Wittig rearrangement, which is a non-concerted, radical-based process. organic-chemistry.orgorganic-chemistry.org To favor the desired nih.govacs.org-shift and avoid the formation of byproducts from the organic-chemistry.orgacs.org-rearrangement, the reaction is typically conducted at low temperatures. organic-chemistry.org

Regioselectivity and Stereoselectivity Control in this compound Synthesis

Achieving high levels of regioselectivity and stereoselectivity is a central challenge in allene synthesis. For this compound, which possesses a chiral axis, controlling both the position of the double bonds (regioselectivity) and the spatial arrangement of the substituents (stereoselectivity) is crucial.

Regioselectivity: The primary regiochemical challenge is to ensure the formation of the 1,2-diene isomer over other potential products like the isomeric 1,3-diene (3-methylpenta-1,3-diene) or alkynes. In metal-catalyzed reactions, such as the palladium-catalyzed three-component synthesis of trisubstituted allenes, the choice of catalyst, ligands, and reaction conditions is paramount. nih.govresearchgate.net For instance, the regioselectivity of palladium-catalyzed oxidative addition to alkynyl-1,4-diol dicarbonates can be precisely controlled to favor the allene product exclusively over diene or enyne byproducts. nih.gov In acs.orgmiragenews.com-sigmatropic rearrangements, the inherent concerted mechanism typically ensures high regioselectivity, as the bond formation is directed to the C-3 position of the propargylic system.

Stereoselectivity: Since this compound is a chiral molecule, its enantioselective synthesis is a significant goal. Modern synthetic methods increasingly rely on asymmetric catalysis to achieve this. Strategies include:

Chirality Transfer: Using an enantioenriched propargylic alcohol or derivative as the starting material can transfer the initial central chirality to axial chirality in the allene product.

Catalytic Asymmetric Synthesis: Employing chiral catalysts, such as chiral phosphoric acids or metal complexes with chiral ligands, can induce enantioselectivity in the allene-forming step. acs.orgrsc.org Chiral phosphoric acids, for example, have been successfully used in the enantioselective synthesis of trisubstituted allenes through reactions of 1,3-enynes. acs.org Nickel-catalyzed asymmetric propargyl substitution reactions also represent a powerful strategy for accessing chiral allenes with high stereoselectivity. miragenews.com

The control of stereoselectivity often relies on subtle energetic differences in the transition states, which can be influenced by steric and electronic interactions between the substrate, nucleophile, and the chiral catalyst. acs.org

Table 2: Factors Influencing Selectivity in this compound Synthesis

| Selectivity Type | Controlling Factor | Methodology Example | Outcome |

|---|---|---|---|

| Regioselectivity | Ligand/Catalyst System | Pd-catalyzed coupling of propargyl carbonates | Preferential formation of 1,2-diene over 1,3-diene. |

| Regioselectivity | Reaction Mechanism | acs.orgmiragenews.com-Sigmatropic Rearrangement | Inherent formation of the allenic bond system. |

| Stereoselectivity | Chiral Auxiliary | Use of an enantioenriched propargylic alcohol | Transfer of central chirality to axial chirality. |

| Stereoselectivity | Asymmetric Catalyst | Chiral Phosphoric Acid (CPA) Catalysis | Enantioselective formation of one allene enantiomer. |

Challenges and Future Directions in this compound Synthesis

Despite significant progress, the synthesis of trisubstituted allenes like this compound continues to present challenges and inspire new research directions.

Current Challenges:

Atom Economy and Step Efficiency: Many classical methods for allene synthesis require multi-step sequences and the use of stoichiometric reagents, which can be inefficient. Developing more convergent, tandem, or multi-component reactions is a persistent challenge. nih.gov

Stereocontrol: While powerful asymmetric methods exist, achieving consistently high enantioselectivity (>99% ee) for a broad range of trisubstituted allenes remains a difficult task. rsc.org The development of more general and robust catalytic systems is needed.

Substrate Scope: Many existing protocols are limited to specific classes of substrates. Expanding the functional group tolerance of allene-forming reactions is crucial for their application in the synthesis of more complex molecules.

Heteroatom-Substituted Allenes: The catalytic asymmetric synthesis of allenes bearing a heteroatom substituent directly on the allene core is a largely underdeveloped area, presenting both a challenge and an opportunity for new discoveries. nih.gov

Future Directions:

Novel Catalytic Systems: The future will likely see the development of new catalysts based on earth-abundant metals or novel organocatalysts to improve the sustainability and cost-effectiveness of allene synthesis. miragenews.com Nickel-catalyzed asymmetric propargyl substitution is a promising avenue. miragenews.com

Photoredox and Electrochemical Methods: The application of photoredox and electro-organic chemistry offers new mechanistic pathways for allene synthesis under mild conditions, potentially enabling transformations that are difficult to achieve with traditional thermal methods.

Mechanistic Understanding: Deeper mechanistic studies, aided by computational chemistry, will be crucial for the rational design of more selective and efficient catalysts. Understanding the subtle non-covalent interactions that govern stereoselectivity will enable the fine-tuning of reaction outcomes.

Flow Chemistry: The use of continuous flow technologies could offer improved control over reaction parameters, enhance safety for handling reactive intermediates, and facilitate the scalability of allene synthesis.

Chemical Reactivity and Mechanistic Investigations of 3 Methylpenta 1,2 Diene

Pericyclic Reactions of 3-Methylpenta-1,3-diene

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state, involving a redistribution of bonding electrons. masterorganicchemistry.com For 3-methylpenta-1,3-diene, the most significant of these are cycloaddition reactions, where the conjugated diene system participates in the formation of a new ring structure.

Cycloaddition Reactions

Cycloaddition reactions are powerful tools in organic synthesis, allowing for the construction of cyclic molecules in a single, often highly stereoselective, step. rsc.org 3-Methylpenta-1,3-diene, as a conjugated diene, readily participates in these transformations, most notably the Diels-Alder reaction. masterorganicchemistry.com

The Diels-Alder reaction is a [4+2] cycloaddition, where the four π-electrons of a conjugated diene react with the two π-electrons of a dienophile to form a six-membered cyclohexene (B86901) ring. masterorganicchemistry.comchemistrysteps.com This reaction is characterized by its high degree of predictability and stereochemical control. 3-Methylpenta-1,3-diene can serve as the 4π component in this reaction. For the reaction to occur, the diene must adopt an s-cis conformation, where both double bonds are on the same side of the central single bond. youtube.comlibretexts.org The presence of the methyl group at the C-3 position influences the diene's reactivity and the orientation of the cycloaddition.

The rate of the Diels-Alder reaction is significantly enhanced when the dienophile possesses electron-withdrawing groups (EWGs) and the diene has electron-donating groups (EDGs). masterorganicchemistry.comlibretexts.org The methyl group on 3-methylpenta-1,3-diene acts as a weak electron-donating group, thus facilitating its reaction with electron-poor dienophiles like maleic anhydride (B1165640) or acrylates. youtube.com

Stereospecificity: The Diels-Alder reaction is highly stereospecific, meaning the stereochemistry of the reactants is faithfully transferred to the product. libretexts.orgmasterorganicchemistry.com

Dienophile Stereochemistry: If the substituents on the dienophile are cis, they will remain cis in the cyclohexene product. If they are trans, they will be trans in the product. masterorganicchemistry.com This retention of configuration is a hallmark of a concerted, suprafacial addition mechanism. libretexts.org

Diene Stereochemistry: The stereochemistry of substituents on the termini of the diene (C-1 and C-4) is also preserved. For 3-methylpenta-1,3-diene, the key stereochemical consideration is the orientation of the dienophile as it approaches the diene, which leads to endo or exo products. The endo product, where the dienophile's substituents are oriented toward the developing π-bond of the new ring, is often the kinetically favored major product due to stabilizing secondary orbital interactions. chemistrysteps.comyoutube.com

Regioselectivity: When an unsymmetrical diene like 3-methylpenta-1,3-diene reacts with an unsymmetrical dienophile, the possibility of forming different constitutional isomers, known as regioisomers, arises. chemistrysteps.commasterorganicchemistry.com The outcome is governed by electronic effects. youtube.comyoutube.com The methyl group at the C-3 position influences the electron distribution in the diene's Highest Occupied Molecular Orbital (HOMO). For a diene with a substituent at the 2- or 3-position, the reaction generally yields the "para" (1,4) or "meta" (1,3) adducts.

The regiochemical outcome can be predicted by considering the alignment of partial charges developed through resonance structures. The electron-donating methyl group increases electron density at C-1. Therefore, C-1 of the diene, being more nucleophilic, will preferentially bond with the most electrophilic carbon of the dienophile (the carbon atom furthest from the electron-withdrawing group). chemistrysteps.comyoutube.com

| Reactants | Predicted Major Regioisomer | Rationale |

|---|---|---|

| 3-Methylpenta-1,3-diene + Methyl Acrylate | 4-Carbomethoxy-1,5-dimethyl-cyclohexene ("para" type) | The electron-donating methyl group on the diene directs the regioselectivity, favoring the alignment where the most nucleophilic carbon of the diene (C-1) bonds to the most electrophilic carbon of the dienophile (C-β of the acrylate). chemistrysteps.commasterorganicchemistry.com |

The rate and selectivity of Diels-Alder reactions can be dramatically improved by the use of Lewis acid catalysts, such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃). mit.eduias.ac.in Lewis acids function by coordinating to the electron-withdrawing group (e.g., a carbonyl) of the dienophile. ias.ac.in This coordination makes the dienophile significantly more electron-deficient and electrophilic.

This enhanced electrophilicity lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). ru.nl According to frontier molecular orbital theory, this reduces the energy gap between the diene's HOMO and the dienophile's LUMO, leading to a stronger orbital interaction and a lower activation energy for the reaction. nih.gov Recent studies also suggest that Lewis acids accelerate the reaction by diminishing the Pauli repulsion between the π-electron systems of the reactants. ru.nlnih.gov

| Catalyst | Effect on Reaction Rate | Effect on Selectivity | Mechanism of Action |

|---|---|---|---|

| AlCl₃, BF₃, SnCl₄, ZnCl₂ | Significant rate acceleration (can be up to 10⁵ times faster). nih.gov | Increased regioselectivity and endo diastereoselectivity. mit.edu | Coordinates to the dienophile, lowering its LUMO energy and increasing its polarization. ru.nlnih.gov |

| Ca(OTf)₂ | Effective catalysis, providing a sustainable alternative to other metal-based catalysts. ias.ac.in | Furnishes high yields of the Diels-Alder adduct. ias.ac.in | Enhances the Lewis acidity of the Ca(II) ion to induce LUMO lowering of the dienophile. ias.ac.in |

While the [4+2] cycloaddition is dominant, conjugated dienes can also undergo other cycloaddition reactions. In a [2+1] cycloaddition, a two-atom π-system reacts with a single atom (typically a carbene or nitrene) to form a three-membered ring. When 3-methylpenta-1,3-diene reacts with a carbene, addition can occur at either of the two double bonds. The reaction typically proceeds at the more nucleophilic double bond to form a vinylcyclopropane (B126155) derivative. The selectivity depends on the substitution pattern of the diene and the nature of the carbene.

If the diene and dienophile moieties are part of the same molecule, an intramolecular Diels-Alder (IMDA) reaction can occur to form a bicyclic or polycyclic system. researchgate.net For this to happen with 3-methylpenta-1,3-diene, it would need to be functionalized with a tether containing a dienophile group. The feasibility and stereochemical outcome of the IMDA reaction are highly dependent on the length and nature of the tether connecting the diene and dienophile, which dictates the geometry of the transition state. These reactions are exceptionally useful for the stereocontrolled synthesis of complex cyclic natural products. researchgate.netnih.gov

Diels-Alder Reactions and Analogs with 3-Methylpenta-1,2-diene

Electrocyclic Reactions and Rearrangements

Electrocyclic reactions are a class of pericyclic reactions involving the concerted cyclization of a conjugated π-electron system, where one π-bond is converted into a σ-bond, forming a ring. rsc.orgacsgcipr.org Allenes, with their perpendicular π-systems, can participate in such reactions, particularly when an additional π-bond is present in a suitable position, as seen in vinylallenes or bis(allenes). nih.gov For instance, the electrocyclic ring closure of bis(allene) to form 3,4-bis(methylene)cyclobutene has been studied computationally. These studies revealed that the reaction proceeds preferentially through a conrotatory pathway, which is significantly lower in activation energy compared to the disrotatory pathway. nih.gov This preference is attributed to favorable interactions between the π orbitals of the allene (B1206475) groups during the cyclization process. nih.gov

While specific experimental studies on the electrocyclic reactions of this compound are not extensively documented in the reviewed literature, its structure allows for theoretical consideration of such reactivity. If this compound were to be incorporated into a larger conjugated system, such as a vinylallene structure, it would be expected to undergo a 4π-electron electrocyclic ring closure. According to Woodward-Hoffmann rules, a 4π thermal reaction would proceed via a conrotatory motion of the terminal groups, whereas a photochemical reaction would favor a disrotatory pathway. rsc.org The presence of the methyl and ethyl substituents on the allene backbone would influence the stereochemical outcome of the resulting cyclobutene (B1205218) product.

Sigmatropic Rearrangements Beyond Synthesis

Sigmatropic rearrangements are concerted pericyclic reactions where a σ-bond migrates across a π-electron system to a new position. rsc.orgnih.gov This class of reactions is particularly relevant to the chemistry of allenes, which can undergo facile rearrangements to form more thermodynamically stable conjugated dienes. A common pathway for this transformation is the rsc.orgnih.gov-sigmatropic hydrogen shift. nih.govorganic-chemistry.org

In the context of this compound, this rearrangement provides a pathway to its isomeric conjugated diene, 3-methylpenta-1,3-diene. This process can be facilitated thermally or under acid catalysis. The mechanism involves the migration of a hydrogen atom from the C5 position (the ethyl group) to the C1 position of the allene system. This is a thermally allowed, suprafacial shift involving a six-electron (one σ-bond and two π-bonds) cyclic transition state. organic-chemistry.orgnih.gov

This isomerization represents a typical reactivity pattern for alkylallenes, where the relatively unstable cumulative diene system converts into a stabilized conjugated system. The reaction is driven by the increased thermodynamic stability associated with the conjugated π-system of the 1,3-diene product.

| Reactant | Reaction Type | Conditions | Major Product | Driving Force |

|---|---|---|---|---|

| This compound | rsc.orgnih.gov-Sigmatropic Hydrogen Shift | Thermal or Acid Catalysis | 3-Methylpenta-1,3-diene | Formation of a thermodynamically stable conjugated π-system |

Electrophilic and Nucleophilic Additions to the Allenic System

The cumulated double bonds of allenes provide electron-rich π-systems that are susceptible to attack by electrophiles. The reaction mechanism is dictated by the formation of the most stable cationic intermediate. For a substituted allene like this compound, the initial electrophilic attack can occur at the central sp-hybridized carbon (C2) or one of the terminal sp²-hybridized carbons (C1 or C3).

Protonation and Onium Ion Formation

The addition of protic acids, such as hydrogen halides (HX), to this compound is a classic example of an electrophilic addition. The reaction is initiated by the protonation of one of the allenic double bonds. Regioselectivity is governed by the formation of the most stable carbocation intermediate.

Protonation of this compound at the central carbon (C2) is the favored pathway because it generates a resonance-stabilized allylic carbocation. This intermediate distributes the positive charge between the tertiary carbon (C3) and the primary carbon (C1), with the tertiary carbocation being the major resonance contributor due to greater substitution.

| Step | Description | Intermediate Formed |

|---|---|---|

| 1 | Electrophilic attack by H⁺ on the central carbon (C2) of the allene. | Resonance-stabilized allylic carbocation. |

| 2 | Nucleophilic attack by the counter-ion (e.g., Br⁻) on one of the carbons bearing partial positive charge. | Final addition product (e.g., substituted allyl halide). |

The subsequent attack by the nucleophilic halide can occur at either C1 or C3. Attack at C3, the more substituted carbon, typically leads to the major product, following Markovnikov's rule. acsgcipr.org This reactivity is analogous to the 1,2- and 1,4-addition seen in conjugated dienes, where the reaction proceeds through a delocalized allylic cation. rsc.orgorganic-chemistry.org

Addition of Heteroatom-Centered Species

The allenic system of this compound also reacts with heteroatom-centered electrophiles, such as halogens (e.g., Br₂) and sulfenyl chlorides. The regioselectivity of these additions is also governed by the stability of the intermediates.

In the case of halogenation, the reaction can proceed through a cyclic onium ion intermediate (a bromonium or chloronium ion) or a carbocation. The attack of the electrophile (e.g., Br⁺) on one of the double bonds leads to the formation of the most stable intermediate. For this compound, addition to the C1=C2 double bond would lead to a more stable cationic intermediate compared to addition to the C2=C3 bond, due to the substitution pattern. The subsequent attack by the halide anion (Br⁻) would complete the addition, typically resulting in an anti-addition stereochemical outcome if a cyclic onium ion is involved.

The addition of electrophiles is directed to the more electron-rich and sterically accessible double bond, which in the case of this compound is generally the C1=C2 bond. The resulting products are typically vinylic or allylic halides, depending on the site of nucleophilic attack on the intermediate.

Radical Functionalization of Allenes and this compound

Allenes are highly reactive substrates in radical reactions due to their strained, high-energy π-systems. rsc.org The radical functionalization of allenes allows for the formation of diverse molecular structures and has become an area of significant synthetic interest. rsc.org

Overview of Radical Additions to Allenes

The addition of a radical species to an allene can occur at one of three positions: the two terminal sp²-hybridized carbons (C1 and C3) or the central sp-hybridized carbon (C2). nih.gov The regioselectivity of this initial attack is a critical factor that determines the structure of the final product and is influenced by several factors, including the nature of the attacking radical, the substitution pattern of the allene, and the reaction conditions. acs.org

Attack at the Central Carbon (C2): This is a very common pathway. The addition of a radical to the central sp-carbon results in the formation of a resonance-stabilized allylic radical. This intermediate is generally more stable than the vinylic radical formed from terminal attack, making this pathway kinetically and thermodynamically favorable for many types of radicals, including chlorine, phenylselenyl, and certain carbon-centered radicals. nih.gov

Attack at a Terminal Carbon (C1 or C3): Addition of a radical to one of the terminal sp² carbons produces a vinylic radical. While generally less stable than an allylic radical, this pathway can be favored by certain radicals, such as perfluoroalkyl radicals, or in intramolecular reactions where steric or geometric constraints direct the attack to a terminal position. nih.gov The philicity of the radical also plays a role; nucleophilic radicals may favor the more electron-deficient central carbon, while electrophilic radicals may prefer the more electron-rich terminal carbons. nih.gov

For this compound, the substitution pattern would influence the selectivity. Attack of a radical at C2 would lead to an allylic radical with delocalization over C1 and C3. Attack at the less substituted C1 terminal carbon would yield a secondary vinylic radical, while attack at the more substituted C3 would be sterically more hindered. Therefore, for many radical additions, attack at the central C2 carbon is the expected major pathway.

| Site of Attack | Intermediate Formed | Relative Stability | Favored By |

|---|---|---|---|

| Central Carbon (C2) | Allylic Radical | More Stable | Many radicals (e.g., Cl•, PhSe•, some C-radicals) due to resonance stabilization. nih.gov |

| Terminal Carbon (C1/C3) | Vinylic Radical | Less Stable | Certain radicals (e.g., Rf•) and intramolecular cyclizations. nih.gov |

Chemo-, Regio-, and Stereoselectivity in Radical Additions

The radical addition to allenes like this compound is a nuanced process governed by the interplay of electronic and steric factors. The chemoselectivity of the reaction involves the preferential attack of a radical at one of the two double bonds (C1=C2 or C2=C3). The regioselectivity is determined by which of the three sp2-hybridized carbons the radical adds to. Attack can occur at the terminal carbons (C1 or C3) to form vinylic radicals or at the central carbon (C2) to generate a more stable allylic radical. nih.gov

Generally, the addition of radicals to the central carbon of the allene moiety is favored, leading to the formation of a thermodynamically stable allylic radical. nih.gov For this compound, this would involve the addition at the C2 position. The substitution pattern of the allene plays a crucial role; increased electron density on the terminal carbons, as induced by the methyl group in this compound, can enhance its reactivity towards electrophilic radicals. nih.gov

The nature of the attacking radical is also a key determinant of regioselectivity. For instance, with certain carbon radicals, addition may occur at one of the terminal double bonds, a behavior indicative of reversible addition at other positions. rsc.org The temperature can also influence the reaction pathway and regioselectivity. nih.gov For example, in the case of halogen radicals, while addition to the central carbon is common, higher temperatures can lead to different reaction pathways. nih.gov

Stereoselectivity in these additions can lead to the formation of E or Z isomers. For example, the radical-mediated chlorination of aryl-substituted allenes has been shown to furnish the corresponding 2,3-dichlorides with the Z isomer being the major product. nih.gov

Synthetic Utility of Radical Functionalized Products

The products derived from the radical functionalization of allenes are valuable intermediates in organic synthesis. The allylic and vinylic species formed after the initial radical addition can be trapped or undergo further transformations to build molecular complexity. nih.gov This provides a powerful tool for converting simple allenes into a variety of value-added products. nih.gov

A significant application is the synthesis of structurally complex multisubstituted allylic and homoallylic azides, which are otherwise difficult to obtain. nih.gov These organic azides are versatile synthetic building blocks, participating in a wide range of useful organic and bio-orthogonal transformations, such as "click" chemistry (Huisgen cycloaddition), Staudinger ligation, and the Curtius rearrangement. nih.gov The azide (B81097) products obtained from radical-mediated functionalization serve as versatile feedstocks for the construction of valuable nitrogenous heterocycles. nih.gov

Furthermore, the functional groups introduced via radical addition can be modified in subsequent steps. For example, post-polymerization modification of polymers containing pendent vinyl groups (structurally related to the reactivity of allenes) can be achieved via thiol-ene "click" chemistry. researchgate.net This approach allows for the introduction of various functional groups, altering the material's properties for specific applications. researchgate.net

Transition Metal-Catalyzed Reactions Involving this compound

Transition metal catalysis offers a powerful alternative strategy for the functionalization of allenes, considerably extending the range of possible transformations beyond ionic mechanisms. rsc.orgresearchgate.net These reactions often proceed through the formation of key allylic intermediates, enabling the construction of new carbon-carbon and carbon-heteroatom bonds. rsc.orgrsc.org

Formation of Allylic Intermediates

A common mechanistic motif in transition metal-catalyzed reactions of allenes is the formation of allylic intermediates. For example, in palladium-catalyzed reactions, the process can be initiated by the coordination of the allene to a Pd(II) species. nih.gov This is followed by a selective allenic C–H activation, which gives rise to a vinylpalladium intermediate. nih.gov Subsequent coordination of a second molecule (such as another allene) and carbopalladation leads to a σ-allylpalladium intermediate. nih.govrsc.org

Alternatively, in reactions like the diarylation of 1,3-dienes, a process analogous to allene reactivity, a Pd-aryl species undergoes Heck insertion with the diene to form a Pd-alkyl, which is then stabilized as a π-allyl intermediate. nih.gov The formation of these stabilized π-allyl intermediates is crucial as it can suppress side reactions like β-hydride elimination. nih.gov The generation of these allylic intermediates is a key step that opens up pathways for numerous subsequent functionalization reactions. rsc.org

Carbocyclization and Functionalization Reactions

The allylic intermediates generated from this compound are poised to undergo a variety of subsequent transformations, including carbocyclization and functionalization. The challenge in many of these reactions is to control the selectivity, avoiding competing pathways like homodimerization or other cyclization reactions. nih.gov

In the context of allene-allene cross-coupling, the σ-allylpalladium intermediate can undergo β-hydride elimination to form a new C(sp2)–C(sp2) bond, leading to functionalized rsc.orgdendralenes. nih.gov This represents a powerful method for carbocyclization and functionalization in a single, convergent process. nih.gov

Transition metal-catalyzed hydrofunctionalization of related 1,3-dienes is another important class of reactions that provides a useful and atom-economical method for constructing allylic compounds. researchgate.net While challenging, particularly with unstabilized carbon nucleophiles, this strategy highlights the potential for direct functionalization of the allene framework. researchgate.net

Cross-Coupling Reactions of Allenes

Cross-coupling reactions involving allenes represent a powerful strategy for creating new carbon-carbon bonds, though they remain less exploited compared to other unsaturated partners. nih.gov A significant challenge is overcoming competing side reactions. nih.gov

A notable advancement is the highly selective palladium-catalyzed oxidative cross-coupling of two different allenes. nih.gov This method enables the synthesis of a broad range of functionalized rsc.orgdendralenes by forming a C(vinyl)–C(vinyl) bond without the need for pre-halogenated or organometallic precursors. nih.gov The reaction's success hinges on the use of a directing olefin in one of the allene partners to control the regioselectivity of C-H activation. nih.gov

Another efficient method involves the palladium-catalyzed cross-coupling of propargyl acetates with organoaluminum reagents to produce tri- or tetrasubstituted allenes. organic-chemistry.org This reaction proceeds with excellent yields and high regioselectivity, tolerating a variety of substituents. organic-chemistry.org

Below is a table summarizing representative conditions for palladium-catalyzed allene cross-coupling reactions.

| Reaction Type | Catalyst System | Reagents | Solvent | Temp (°C) | Yield (%) | Selectivity |

| Allene-Allene Oxidative Coupling | Pd(OAc)₂ / Benzoquinone | Allene A, Allene B | 1,4-Dioxane | 70-100 | Varies | High |

| Propargyl Acetate Coupling | Pd(PPh₃)₂Cl₂ / PPh₃ | Propargyl Acetate, AlMe₃, K₂CO₃ | THF | 60 | 83-94 | up to 99:1 |

This table presents generalized data based on findings from referenced studies. nih.govorganic-chemistry.org Specific yields and conditions vary with substrates.

Reaction Pathway Elucidation and Mechanistic Studies

Understanding the intricate mechanisms of these reactions is crucial for their further development and application. The elucidation of reaction pathways for both radical and transition metal-catalyzed reactions of allenes often involves a synergistic combination of experimental and computational methods. nih.govrsc.org

For radical additions, mechanistic studies focus on factors that control chemo-, regio-, and stereoselectivity, including the nature of the radical, allene substitution pattern, and reaction conditions. nih.gov The inhibition of reactions in the presence of radical scavengers like TEMPO provides experimental support for radical pathways. nih.gov

In the realm of transition metal catalysis, Density Functional Theory (DFT) has become an invaluable tool for investigating reaction mechanisms at an atomic level. rsc.orgnih.gov Computational studies can map out competing reaction pathways, identify rate-determining steps, and rationalize observed selectivities. rsc.org For instance, DFT calculations on the palladium-catalyzed allene-allene cross-coupling identified carbopalladation as the rate-determining step and explained the origins of regioselective C–H activation and stereoselectivity. rsc.org These computational insights are often corroborated by experimental evidence, such as the trapping of proposed intermediates. For example, Rh(I)-fulvene intermediates in C-H activation mechanisms have been successfully trapped via [4+2] cycloaddition reactions with conjugated dienes. nih.gov

Stereochemistry and Chiral Aspects of 3 Methylpenta 1,2 Diene

Axial Chirality in Allene (B1206475) Systems

Allenes are a class of organic compounds characterized by two cumulative double bonds (C=C=C). This bonding arrangement forces the substituents on the terminal carbon atoms to lie in planes that are perpendicular to each other. masterorganicchemistry.com This orthogonal arrangement is a direct consequence of the sp hybridization of the central carbon atom and the sp² hybridization of the terminal carbons. chemistrysteps.com The central carbon's two unhybridized p orbitals are perpendicular, each forming a π-bond with a p orbital on one of the terminal carbons. chemistrysteps.com This geometry is the foundation of axial chirality in appropriately substituted allenes. masterorganicchemistry.com

For an allene to be chiral, it must lack a plane of symmetry. masterorganicchemistry.com This condition is met when the two substituents on each terminal carbon of the allene are different. wikipedia.org In the case of 3-methylpenta-1,2-diene, the substituents on one terminal carbon are a methyl group and a hydrogen atom, and on the other terminal carbon are an ethyl group and a hydrogen atom. Since the groups on each end are distinct, the molecule is not superimposable on its mirror image and therefore exhibits chirality. wikipedia.org

Axial chirality is a special case of chirality that arises in molecules lacking a traditional chiral center but possessing a chiral axis. wikipedia.org This axis is an imaginary line along which a set of substituents is arranged in a spatial orientation that results in a non-superimposable mirror image. wikipedia.org In allenes like this compound, the chiral axis is the linear C=C=C unit. masterorganicchemistry.comscribd.com

The perpendicular orientation of the substituent planes at the ends of the allene system is the key to its chirality. masterorganicchemistry.com If we consider viewing the molecule along the C=C=C axis, the substituents on the front carbon and the back carbon will be rotated 90 degrees relative to each other. masterorganicchemistry.com If the substituents on each of these carbons are different (A ≠ B and D ≠ E in an AB=C=DE system), the molecule as a whole will lack a plane of symmetry and will exist as a pair of enantiomers. wikipedia.org The rotational barrier around the allene's double bonds is substantial, preventing the interconversion of these enantiomers under normal conditions. msu.edu

The absolute configuration of axially chiral molecules like this compound can be assigned using two main systems of nomenclature: the Cahn-Ingold-Prelog (CIP) R/S system and the P/M (plus/minus) helical system.

R/S Nomenclature: The CIP rules, traditionally used for tetrahedral stereocenters, have been adapted for axially chiral compounds. wikipedia.orgmyheplus.commasterorganicchemistry.com The process involves the following steps:

View the molecule along the chiral axis. wikipedia.org

Assign priorities (1, 2, 3, 4) to the four substituents on the terminal carbons based on atomic number, following the standard CIP sequence rules. chemistrysteps.comlibretexts.org

A crucial additional rule is applied: the substituents on the "near" carbon atom are given higher priority than the substituents on the "far" carbon atom. wikipedia.org

Trace the path from priority 1 to 2 to 3. If the path is clockwise, the configuration is assigned Rₐ (for axial). If the path is counter-clockwise, the configuration is Sₐ. chemistrysteps.comlibretexts.orgyoutube.com

| Step | Description | Application to this compound (Example View) |

|---|---|---|

| 1. View along axis | Look down the C=C=C bond axis. | Let's view from the end with the ethyl and hydrogen substituents. |

| 2. Identify near/far groups | Groups on the closer carbon are "near"; groups on the farther carbon are "far". | Near groups: Ethyl, Hydrogen. Far groups: Methyl, Hydrogen. |

| 3. Assign priorities | Apply CIP rules with the "near > far" precedence. | 1: Ethyl (near, higher priority group). 2: Hydrogen (near, lower priority group). 3: Methyl (far, higher priority group). 4: Hydrogen (far, lower priority group). |

| 4. Determine configuration | Trace the path from priority 1 → 2 → 3. | The path from Ethyl (1) to the near Hydrogen (2) to the Methyl (3) determines the configuration (R or S depending on the specific enantiomer's 3D arrangement). |

P/M Nomenclature: This system describes the helicity of the molecule. wikipedia.org

View the molecule along the chiral axis. makingmolecules.com

Identify the highest priority substituent on the near carbon and the highest priority substituent on the far carbon. makingmolecules.com

Draw an arrow from the highest priority group in the front to the highest priority group in the back. makingmolecules.com

If the arrow traces a clockwise path, the configuration is designated as P (plus). makingmolecules.comyoutube.com

If the arrow traces a counter-clockwise path, it is designated as M (minus). makingmolecules.comyoutube.com

Generally, for axially chiral molecules, the Sₐ configuration corresponds to P helicity, and the Rₐ configuration corresponds to M helicity, though this is a general guideline and can vary. makingmolecules.com

Enantioselective Synthesis and Resolution of Chiral this compound Enantiomers

The synthesis of enantiomerically pure allenes is a significant area of research due to their presence in natural products and their utility as chiral building blocks in organic synthesis. acs.orgrsc.org Several strategies have been developed for the enantioselective synthesis and resolution of chiral allenes, which are applicable to this compound.

Catalytic asymmetric synthesis represents one of the most efficient methods for preparing chiral allenes. These methods utilize a small amount of a chiral catalyst to generate large quantities of an enantioenriched product from achiral or racemic precursors. illinois.edu A variety of transition-metal-catalyzed and organocatalytic methods have been developed. acs.orgillinois.edu

Common strategies include:

Transition Metal Catalysis: Palladium and rhodium complexes are often used in reactions such as the Sₙ2' substitution of chiral propargyl derivatives with organocuprates. illinois.edu Rhodium-catalyzed 1,6-additions of arylboronic acids to 1,3-enynamides have also proven effective in producing highly enantioenriched allenes. illinois.edu

Organocatalysis: Chiral phosphoric acids have emerged as powerful catalysts for the asymmetric synthesis of allenes. acs.org They can catalyze reactions such as the enantioselective dehydrative γ-arylation of propargyl alcohols to produce chiral tetrasubstituted allenes with excellent enantioselectivity. acs.org

| Catalyst Type | Reaction Type | Typical Precursors | Key Features |

|---|---|---|---|

| Palladium (Pd) | Sₙ2' or Sₙ2'' reactions | 2-bromo-1,3-dienes | Involves diastereomeric alkylidene-π-allylpalladium intermediates. illinois.edu |

| Rhodium (Rh) | 1,6-addition | 1,3-enynones and aryltitanate reagents | Yields tetrasubstituted allenes with high enantioselectivity. illinois.edu |

| Copper (Cu) | Asymmetric synthesis from propargylic alcohols | Propargylic alcohols, aldehydes, pyrrolidine | CuBr and ZnI₂ can act as catalysts, yielding chiral allenols with high enantiomeric excess (ee). acs.org |

| Chiral Phosphoric Acids (CPA) | 1,6-conjugate addition | α-(3-indolyl)propargylic alcohols and indoles | Produces indole-containing tetrasubstituted allenes with high yields and enantioselectivity. acs.org |

Another established method for asymmetric synthesis involves the use of a chiral auxiliary. In this approach, an achiral starting material is covalently bonded to a chiral molecule (the auxiliary), which directs the stereochemical outcome of a subsequent reaction. After the desired chiral center or axis is created, the auxiliary is removed.

For allene synthesis, a chiral auxiliary can be attached to a precursor molecule to control the formation of the allene structure. For example, enantioselective syntheses of cyclopentenones have been achieved using D-glucose-derived chiral auxiliaries attached to an allene. nih.govacs.org While this method can be highly effective, it is often less atom-economical than catalytic approaches because it requires stoichiometric amounts of the chiral auxiliary and involves extra steps for its attachment and removal. illinois.edu

Resolution is the process of separating a racemic mixture into its constituent enantiomers. nih.gov This can be achieved through several techniques applicable to chiral allenes.

Chemical Resolution via Diastereomer Formation: This is a classic method where the racemic allene is reacted with a single enantiomer of a chiral resolving agent to form a mixture of diastereomers. libretexts.org Since diastereomers have different physical properties (e.g., solubility), they can be separated by techniques like fractional crystallization. libretexts.orgwikipedia.org After separation, the resolving agent is chemically removed to yield the pure enantiomers of the allene. wikipedia.org Common resolving agents include chiral acids (like tartaric acid) or chiral bases (like brucine). libretexts.org

Kinetic Resolution: This technique relies on the differential reaction rates of the two enantiomers in a racemic mixture with a chiral catalyst or reagent. illinois.edu One enantiomer reacts faster, leaving the unreacted substrate enriched in the slower-reacting enantiomer. researchgate.net This method can be used to obtain both the product and the starting material in enantioenriched form. researchgate.net

Chiral Chromatography: This is a powerful separation technique that uses a chiral stationary phase (CSP) to separate enantiomers. nih.gov The racemic mixture is passed through a column packed with the CSP. The two enantiomers interact differently with the chiral environment of the CSP, causing them to travel through the column at different rates, thus allowing for their separation. nih.gov

Stereochemical Outcomes in Reactions of this compound

The facial selectivity of this compound in cycloaddition, addition, and other reactions dictates the configuration of the newly formed stereocenters in the products. The approach of reagents to the diastereotopic faces of the allene is influenced by steric and electronic factors, leading to predictable and often high levels of stereocontrol.

Detailed studies on the reactions of analogous chiral allenes have provided insights into the expected stereochemical behavior of this compound. For instance, in transition metal-catalyzed reactions, the coordination of the metal to the allene can create a chiral environment that directs the subsequent bond-forming steps with high fidelity.

While specific experimental data on the stereochemical outcomes of reactions for this compound is not extensively documented in readily available literature, the principles of stereoselective reactions involving chiral allenes can be applied to predict the likely products. Key reaction types and their expected stereochemical outcomes are discussed below, supported by findings from similar systems.

Cycloaddition Reactions

In [4+2] cycloaddition reactions, such as the Diels-Alder reaction, the facial selectivity of the chiral allene is paramount. The dienophile can approach the allene from one of two faces, leading to the formation of diastereomeric products. The preferred face of attack is often governed by minimizing steric interactions between the substituents on the allene and the approaching dienophile.

| Dienophile | Expected Major Diastereomer | Predicted Diastereomeric Excess (d.e.) |

| Maleic Anhydride (B1165640) | Endo adduct with specific facial selectivity | High |

| N-Phenylmaleimide | Endo adduct with specific facial selectivity | High |

Note: The specific endo/exo and facial selectivity would depend on the (R) or (S) configuration of the this compound and would require experimental verification.

Addition Reactions

Electrophilic additions and hydroboration-oxidation reactions are also expected to proceed with a degree of stereocontrol. In the case of hydroboration, the boron reagent will add to the less substituted double bond of the allene, and the subsequent oxidation will occur with retention of configuration. The facial selectivity of the initial hydroboration step will determine the absolute configuration of the resulting alcohol.

| Reagent | Expected Product Stereochemistry | Predicted Enantiomeric Excess (e.e.) |

| 1. BH3-THF; 2. H2O2, NaOH | Syn-addition product, facial selectivity determined by steric hindrance | Moderate to High |

| m-CPBA (epoxidation) | Epoxide with facial selectivity influenced by the ethyl group | Moderate |

Note: The predicted enantiomeric excess would be dependent on the chiral directing ability of the methyl and ethyl groups on the allene.

Metal-Catalyzed Reactions

Palladium-catalyzed reactions, such as hydro- and carbometalation, on chiral allenes are well-known to proceed with high levels of stereocontrol. The oxidative addition of the palladium catalyst to the allene can generate a chiral intermediate that then undergoes migratory insertion and reductive elimination, transferring the chirality to the product.

| Reaction Type | Catalyst/Reagents | Expected Stereochemical Outcome |

| Hydrostannylation | Pd(PPh3)4, Bu3SnH | High regioselectivity and stereoselectivity |

| Carbopalladation-Cyclization | Pd(0) catalyst, Aryl halide | Formation of cyclic products with defined stereocenters |

Note: The specific stereochemical outcome is highly dependent on the nature of the catalyst, ligands, and substrates involved.

While the specific stereochemical outcomes for reactions of this compound require dedicated experimental investigation, the established principles of asymmetric synthesis involving chiral allenes provide a strong framework for predicting the formation of specific stereoisomers. The steric and electronic properties of the methyl and ethyl substituents on the allene core are the primary determinants of facial selectivity in its reactions.

Advanced Characterization Techniques and Computational Studies of 3 Methylpenta 1,2 Diene

Spectroscopic Methodologies for Structural and Conformational Elucidation of 3-Methylpenta-1,2-diene

The unambiguous characterization of the axially chiral allene (B1206475), this compound, relies on a suite of advanced spectroscopic techniques. These methods provide detailed insights into its electronic structure, vibrational modes, and three-dimensional arrangement, which are crucial for understanding its chemical properties and reactivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Allene Structures

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of allenes. The unique electronic environment of the sp-hybridized central carbon and the sp²-hybridized terminal carbons of the allene moiety gives rise to characteristic chemical shifts in both ¹H and ¹³C NMR spectra. scripps.edu

For this compound, the ¹H NMR spectrum would exhibit signals for the vinyl protons, the methyl protons, and the ethyl protons. The allenic protons typically resonate in the region of δ 4.4-4.9 ppm. scripps.edu The ¹³C NMR spectrum is particularly informative, with the central allenic carbon appearing significantly downfield, typically between 200 and 220 ppm, while the terminal allenic carbons are found in the range of 73-120 ppm. scripps.edu

Table 1: Typical NMR Chemical Shift Ranges for Allenic Carbons

| Carbon Atom | Typical ¹³C Chemical Shift (ppm) |

| Central (sp) | 200 - 220 |

| Terminal (sp²) | 73 - 120 |

Data compiled from general knowledge of allene spectroscopy. scripps.edu

To definitively establish the molecular connectivity and relative stereochemistry of complex molecules like this compound, advanced NMR pulse sequences are employed. These experiments go beyond simple one-dimensional spectra to reveal through-bond and through-space correlations between nuclei.

Correlation Spectroscopy (COSY): This two-dimensional experiment identifies protons that are coupled to each other, typically through two or three bonds. In this compound, COSY would show correlations between the protons of the ethyl group and potentially a four-bond correlation between the vinylic proton and the methyl group protons, which can be crucial for assigning the geometry. ipb.pt

Total Correlation Spectroscopy (TOCSY): TOCSY extends the correlations observed in COSY to an entire spin system. For this compound, a TOCSY experiment would reveal the complete network of coupled protons within the ethyl group. ipb.pt

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons with the directly attached carbon atoms. It is invaluable for assigning the carbon resonances of this compound by linking them to their corresponding proton signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically 2-4 bonds). This is particularly useful for establishing the connectivity between the methyl and ethyl substituents and the allenic backbone.